molecular formula C12H17N3O4 B8490758 N-(2-(dimethylamino)ethyl)-3-methoxy-4-nitrobenzamide

N-(2-(dimethylamino)ethyl)-3-methoxy-4-nitrobenzamide

Cat. No. B8490758
M. Wt: 267.28 g/mol
InChI Key: ZZGTWRUSJYESBA-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

The title compound was prepared in quantitative yield by an analogous method to the preparation of Intermediate 187, on a 2 g scale utilising N-(2-dimethylaminoethyl)-3-methoxy-4-nitro-benzamide (Intermediate 197).
Name
Intermediate 187
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH:9]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10]2)=[O:7])=[CH:4][C:3]=1[O:17][CH3:18].CN(C)CCNC(=O)C1C=CC([N+]([O-])=O)=C(OC)C=1>>[NH2:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:13][CH2:12][N:11]([CH3:14])[CH3:10])=[O:7])=[CH:4][C:3]=1[O:17][CH3:18]

Inputs

Step One
Name
Intermediate 187
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)NC2CN(CC2)C)C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCNC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCNC(C1=CC(=C(C=C1)[N+](=O)[O-])OC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NCCCN(C)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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